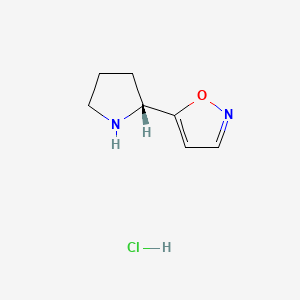
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol: is an organic compound characterized by its unique structural features It consists of a phenol group substituted with a butenyl chain, which is further substituted with an ethyl group and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with a suitable butenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenol group in trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The butenyl chain can be reduced to a butyl chain using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric or elevated pressure.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Saturated butyl derivatives.
Substitution: Phenol derivatives with different substituents replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry:
- Utilized in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The butenyl chain and phenylmethoxy group can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
trans-4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)phenol: Similar structure but with a methoxy group instead of a phenylmethoxy group.
trans-4-(1-Ethyl-2-(4-hydroxyphenyl)-1-butenyl)phenol: Similar structure but with a hydroxy group instead of a phenylmethoxy group.
Uniqueness:
- The presence of the phenylmethoxy group in trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The combination of the butenyl chain and phenylmethoxy group offers a distinct hydrophobic character, which can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
6202-26-2 |
|---|---|
Fórmula molecular |
C25H26O2 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+ |
Clave InChI |
FVLDPSZNPFWQQP-OCOZRVBESA-N |
SMILES isomérico |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O |
SMILES canónico |
CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




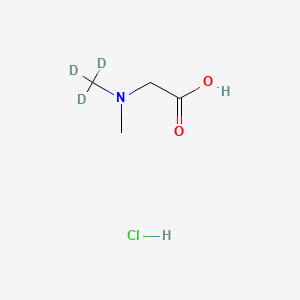
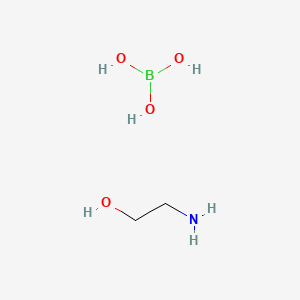
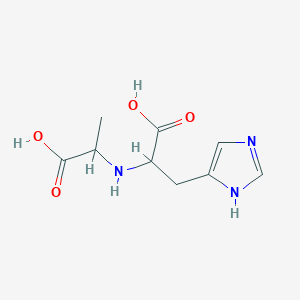
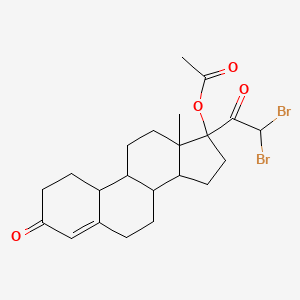
![2-[[3,5-dichloro-4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12298202.png)
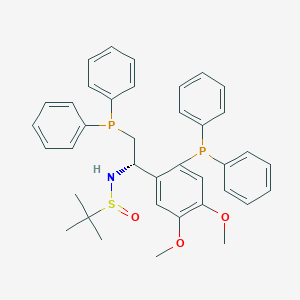
![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
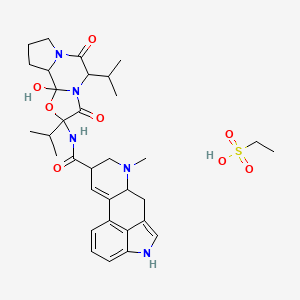
![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
